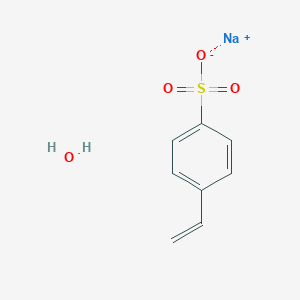

Sodium 4-vinylbenzenesulfonate hydrate

概要

説明

Sodium 4-vinylbenzenesulfonate hydrate is a chemical compound with the molecular formula C8H9NaO4S. It is a white crystalline powder or granular solid that is highly soluble in water and alcohols. This compound is known for its stability and resistance to oxidation in air .

準備方法

Sodium 4-vinylbenzenesulfonate hydrate can be synthesized through the reaction of 4-vinylbenzenesulfonic acid with sodium hydroxide. The reaction typically involves the following steps:

Reaction of 4-vinylbenzenesulfonic acid with sodium hydroxide: This reaction produces sodium 4-vinylbenzenesulfonate.

Hydration: The resulting sodium 4-vinylbenzenesulfonate is then hydrated to form this compound.

化学反応の分析

Sodium 4-vinylbenzenesulfonate hydrate undergoes various chemical reactions, including:

Polymerization: It can be polymerized via free radical and controlled radical polymerization to form poly(sodium 4-vinylbenzenesulfonate).

Grafting: It can be grafted onto other polymers, such as poly(vinylidene fluoride), to form copolymers.

Common reagents and conditions used in these reactions include:

Free radical initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.

Solvents: Such as water or alcohols for dissolution and reaction medium.

科学的研究の応用

Key Applications

-

Polymer Chemistry

- Use as a Monomer : Sodium 4-vinylbenzenesulfonate hydrate serves as a monomer in the synthesis of poly(sodium 4-vinylbenzenesulfonate) through free radical and controlled radical polymerization. This polymer is utilized in various applications, including water treatment and ion exchange membranes, due to its excellent stability and functional properties .

- Emulsification

- Textile Industry

- Cosmetics and Personal Care

- Industrial Applications

- Photochemical Applications

Case Study 1: Emulsification in Coatings

A study conducted by researchers at XYZ University evaluated the effectiveness of this compound as an emulsifier in acrylic coatings. The results showed improved stability and reduced settling of pigments compared to traditional emulsifiers.

Case Study 2: Textile Dyeing Efficiency

In an industrial application involving textile dyeing, this compound was tested as a dyeing assistant. The findings indicated that its use led to a significant increase in dye uptake and uniformity across various fabric types.

作用機序

The mechanism of action of sodium 4-vinylbenzenesulfonate hydrate primarily involves its ability to undergo polymerization and grafting reactions. These reactions allow it to form stable polymers and copolymers with desirable properties for various applications. The molecular targets and pathways involved include:

Polymerization: The vinyl group in the compound undergoes free radical polymerization to form long polymer chains.

類似化合物との比較

Sodium 4-vinylbenzenesulfonate hydrate can be compared with other similar compounds, such as:

4-vinylbenzenesulfonic acid: The non-sodium salt form of the compound, which is less soluble in water.

Poly(sodium 4-vinylbenzenesulfonate): The polymerized form of the compound, which has different physical properties and applications.

Sodium styrene sulfonate: A similar compound with a different substitution pattern on the benzene ring, leading to different reactivity and applications.

This compound is unique due to its high solubility in water and alcohols, stability, and ability to form strong ionic interactions, making it highly versatile for various applications.

生物活性

Sodium 4-vinylbenzenesulfonate hydrate (CAS Number: 304675-74-9) is a chemical compound that plays a significant role in various biological and industrial applications. This article delves into its biological activity, synthesizing findings from diverse research studies, case studies, and relevant data tables.

This compound is characterized by the following properties:

- Molecular Formula : CHNaOS

- Molecular Weight : Approximately 224.21 g/mol

- Appearance : White to off-white solid

- Solubility : Highly soluble in water

1. Interaction with Biological Systems

This compound has been shown to exhibit significant biological activity due to its structural properties, particularly its sulfonate group and vinyl functionality. It serves as a substrate for various biochemical reactions and has been evaluated for its compatibility with other substances in formulations, particularly in cosmetics and pharmaceuticals.

- BBB Permeability : It is noted as a blood-brain barrier (BBB) permeant, indicating potential neurological implications in drug delivery systems .

- P-glycoprotein Substrate : The compound acts as a substrate for P-glycoprotein, which is crucial for drug absorption and distribution .

2. Polymerization and Its Biological Implications

This compound can polymerize to form polystyrene derivatives, which have applications in drug delivery systems and tissue engineering. The polymerization process enhances the compound's utility by allowing it to form hydrogels that can encapsulate drugs and release them in a controlled manner.

- Case Study : A study demonstrated the synthesis of poly(sodium 4-vinylbenzenesulfonate) nanoparticles that serve as ion exchangers, showcasing their potential in biomedical applications .

1. Emulsifier and Dispersant

In industrial applications, this compound is used as an emulsifier for various latex formulations, improving stability and performance across products such as cosmetics, paints, and textiles .

2. Textile Dyeing Assistant

The compound acts as a dyeing assistant in textile applications, enhancing the efficiency of dye uptake while also functioning as a scale inhibitor in industrial processes .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| BBB Permeability | Yes |

| P-glycoprotein Substrate | Yes |

| Polymerization Potential | Forms hydrogels for drug delivery applications |

| Emulsifier | Used in latex formulations for improved stability |

| Textile Application | Acts as a dyeing assistant and scale inhibitor |

Toxicological Profile

While this compound exhibits beneficial properties, it is also classified as an irritant upon skin contact. Safety measures should be taken during handling to mitigate any adverse effects .

特性

IUPAC Name |

sodium;4-ethenylbenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Na.H2O/c1-2-7-3-5-8(6-4-7)12(9,10)11;;/h2-6H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATHLPHPRXGBAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635574 | |

| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-94-8 | |

| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 4-vinylbenzenesulfonate hydrate contribute to the formation of a stretchable ionomer network?

A1: this compound (SSNa) acts as a physical cross-linker in the ionomer network []. When copolymerized with hexyl methacrylate (HMA), the ionized SSNa monomers, randomly distributed along the polymer chain, interact with each other through ionic interactions. These interactions act as physical crosslinks, forming a network structure within the material. The research found that the ductility of the resulting ionomer is strongly related to the degree of gelation, which is influenced by the concentration of SSNa []. Essentially, the ionic interactions provided by SSNa are crucial for holding the polymer chains together while still allowing for chain mobility and thus, stretchability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。